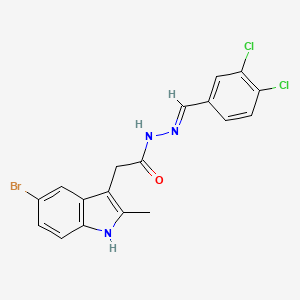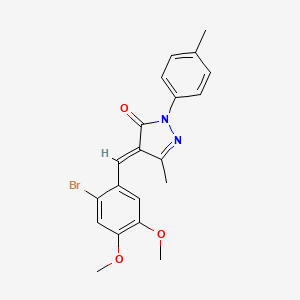![molecular formula C20H20N2O3 B3883994 (4E)-4-[(2,5-dimethoxyphenyl)methylidene]-5-methyl-2-(4-methylphenyl)pyrazol-3-one](/img/structure/B3883994.png)
(4E)-4-[(2,5-dimethoxyphenyl)methylidene]-5-methyl-2-(4-methylphenyl)pyrazol-3-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4E)-4-[(2,5-dimethoxyphenyl)methylidene]-5-methyl-2-(4-methylphenyl)pyrazol-3-one is a synthetic organic compound characterized by its unique structure, which includes a pyrazolone core substituted with various functional groups. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in material science.
准备方法
The synthesis of (4E)-4-[(2,5-dimethoxyphenyl)methylidene]-5-methyl-2-(4-methylphenyl)pyrazol-3-one typically involves the condensation of 2,5-dimethoxybenzaldehyde with 5-methyl-2-(4-methylphenyl)pyrazol-3-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an appropriate solvent like ethanol or methanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed. The product is then purified by recrystallization or column chromatography.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure high yield and purity.
化学反应分析
(4E)-4-[(2,5-dimethoxyphenyl)methylidene]-5-methyl-2-(4-methylphenyl)pyrazol-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions where functional groups on the aromatic rings are replaced by other nucleophiles.
Condensation: It can undergo further condensation reactions with other aldehydes or ketones to form more complex structures.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
(4E)-4-[(2,5-dimethoxyphenyl)methylidene]-5-methyl-2-(4-methylphenyl)pyrazol-3-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as dyes, pigments, and polymers.
作用机制
The mechanism of action of (4E)-4-[(2,5-dimethoxyphenyl)methylidene]-5-methyl-2-(4-methylphenyl)pyrazol-3-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biological effects. The pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, or induction of apoptosis in cancer cells.
相似化合物的比较
Similar compounds to (4E)-4-[(2,5-dimethoxyphenyl)methylidene]-5-methyl-2-(4-methylphenyl)pyrazol-3-one include other pyrazolone derivatives with different substituents on the aromatic rings. These compounds may have similar chemical properties but differ in their biological activities and applications. The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with biological targets.
Some similar compounds include:
- 4-[(2,5-dimethoxyphenyl)methylidene]-5-methyl-2-phenylpyrazol-3-one
- 4-[(2,5-dimethoxyphenyl)methylidene]-5-methyl-2-(4-chlorophenyl)pyrazol-3-one
- 4-[(2,5-dimethoxyphenyl)methylidene]-5-methyl-2-(4-nitrophenyl)pyrazol-3-one
属性
IUPAC Name |
(4E)-4-[(2,5-dimethoxyphenyl)methylidene]-5-methyl-2-(4-methylphenyl)pyrazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3/c1-13-5-7-16(8-6-13)22-20(23)18(14(2)21-22)12-15-11-17(24-3)9-10-19(15)25-4/h5-12H,1-4H3/b18-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXXRAFDWPWABHM-LDADJPATSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C(=CC3=C(C=CC(=C3)OC)OC)C(=N2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)N2C(=O)/C(=C/C3=C(C=CC(=C3)OC)OC)/C(=N2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-[(4-Fluorophenyl)sulfonylamino]-4-methoxybenzamide](/img/structure/B3883914.png)

![N'-[(E)-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}methylidene]furan-2-carbohydrazide](/img/structure/B3883937.png)

![2-{[1-ETHYL-1-METHYL-4-(1-PYRROLIDINYL)-2-BUTYNYL]OXY}ETHYL CYANIDE](/img/structure/B3883948.png)
![(5Z)-2-IMINO-5-({2-[(4-NITROPHENYL)METHOXY]PHENYL}METHYLIDENE)-1,3-THIAZOLIDIN-4-ONE](/img/structure/B3883959.png)
![6-[2,6-dimethyl-3-(1-piperidinylsulfonyl)phenyl]-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole](/img/structure/B3883966.png)
![2-{[4-(2-chloro-5-methylphenoxy)butyl]amino}ethanol ethanedioate (salt)](/img/structure/B3883977.png)
![N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-isopropyl-N~2~-(4-methylphenyl)glycinamide](/img/structure/B3883983.png)

![N-[[2-(cyclopropylmethylsulfonyl)-3-(oxolan-2-ylmethyl)imidazol-4-yl]methyl]-N-methylbutan-1-amine](/img/structure/B3884006.png)
![methyl 2-chloro-5-[5-[(E)-[1-(3,4-dimethylphenyl)-3-methyl-5-oxopyrazol-4-ylidene]methyl]furan-2-yl]benzoate](/img/structure/B3884011.png)
![5-(3-methoxypiperidin-1-yl)-N-(3-methoxypropyl)-[1,2,5]oxadiazolo[3,4-b]pyrazin-6-amine](/img/structure/B3884012.png)
![1-[2-(2,6-dichloro-4-methylphenoxy)ethyl]piperidine](/img/structure/B3884015.png)
